

# An In-depth Technical Guide to 2-Cyanopyrrole

## (CAS Number: 4513-94-4)

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### Compound of Interest

Compound Name: Pyrrole-2-carbonitrile

Cat. No.: B156044

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications of 2-cyanopyrrole. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

## Core Physicochemical Characterization

2-Cyanopyrrole, with the CAS number 4513-94-4, is a heterocyclic organic compound. There is a notable discrepancy in the reported physical state of this compound at ambient temperature. While many suppliers describe it as a clear yellow to orange liquid, several databases report a melting point of 92°C.<sup>[1][2][3][4]</sup> This suggests that the compound may exist as a low-melting solid or that impurities significantly affect its physical state. For practical purposes, it is advisable to handle it as a liquid or a low-melting solid, with storage recommended in a cool, dark place under an inert atmosphere, as it is reported to be air and light-sensitive.<sup>[1]</sup>

## Physicochemical Data Summary

Property	Value	Source(s)
CAS Number	4513-94-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	92.10 g/mol	<a href="#">[5]</a>
Appearance	Clear yellow to orange liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	92°C (conflicting reports)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	92-94 °C at 2 mmHg; 252.3 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.081 - 1.086 g/mL at 25°C	<a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.5513	
Solubility	Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.	<a href="#">[6]</a>
pKa (predicted)	14.18 ± 0.50	<a href="#">[1]</a>

## Synthesis of 2-Cyanopyrrole

The synthesis of 2-cyanopyrrole can be achieved through several routes, most commonly involving the modification of a pre-existing pyrrole ring. A prevalent method involves the dehydration of pyrrole-2-carboxaldehyde oxime. Another viable pathway is the direct cyanation of pyrrole.

## Experimental Protocol: Dehydration of Pyrrole-2-carboxaldehyde Oxime

This two-step protocol involves the initial formation of pyrrole-2-carboxaldehyde via the Vilsmeier-Haack reaction, followed by conversion to the oxime and subsequent dehydration.

### Step 1: Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde

The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring.[\[7\]](#)[\[8\]](#)

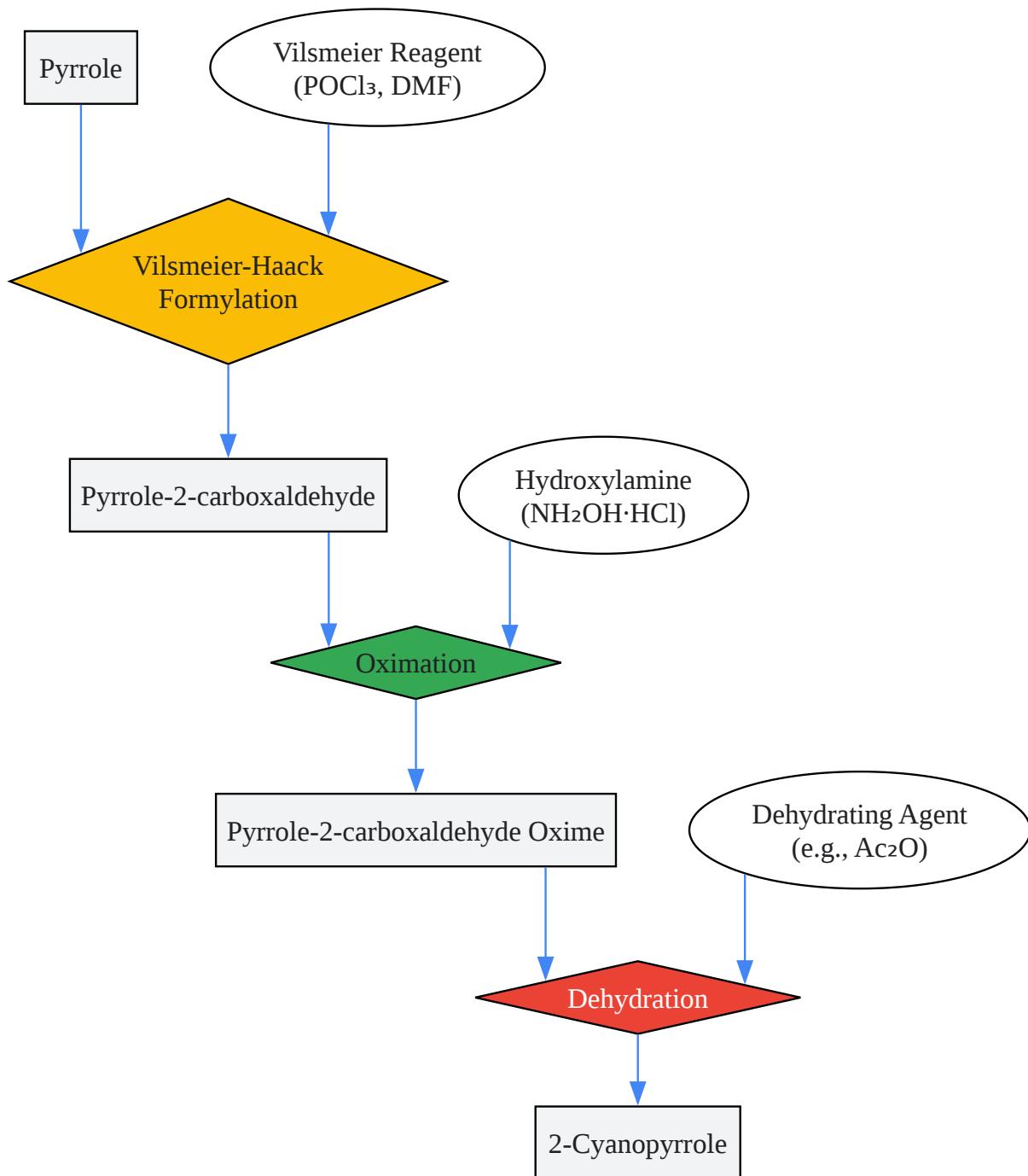
- Reagents: Pyrrole, Phosphorus oxychloride ( $\text{POCl}_3$ ), N,N-Dimethylformamide (DMF).
- Procedure:
  - To a cooled ( $0^\circ\text{C}$ ) solution of N,N-dimethylformamide, slowly add phosphorus oxychloride with stirring to form the Vilsmeier reagent.
  - Add pyrrole dropwise to the Vilsmeier reagent, maintaining the low temperature.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete formylation.
  - The reaction is then carefully quenched by pouring it onto ice, followed by hydrolysis with a base (e.g., sodium hydroxide solution) to liberate the aldehyde.
  - The crude pyrrole-2-carboxaldehyde is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by distillation or chromatography.

### Step 2: Oximation and Dehydration to 2-Cyanopyrrole

The resulting aldehyde is converted to its oxime, which is then dehydrated to the nitrile.

- Reagents: Pyrrole-2-carboxaldehyde, Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ), a dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or a phosphonium-based reagent).
- Procedure:
  - Pyrrole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol to form pyrrole-2-carboxaldehyde oxime.
  - The isolated oxime is then treated with a dehydrating agent. For example, heating the oxime with acetic anhydride can effect the dehydration to 2-cyanopyrrole.
  - The reaction mixture is worked up by neutralization and extraction.

- The final product, 2-cyanopyrrole, is purified by vacuum distillation or column chromatography.



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Synthesis workflow for 2-Cyanopyrrole.

## Spectroscopic Characterization

The structural elucidation of 2-cyanopyrrole is confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of pyrroles are influenced by the aromaticity of the ring and the electronic nature of the substituents. The cyano group is electron-withdrawing, which affects the chemical shifts of the pyrrole ring protons and carbons.

<sup>1</sup>H NMR: The proton NMR spectrum of 2-cyanopyrrole is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The chemical shifts are sensitive to the solvent used.

- Typical Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$ :
  - H5 ( $\alpha$ -proton): ~6.9 ppm (multiplet)
  - H3 ( $\beta$ -proton): ~6.8 ppm (multiplet)
  - H4 ( $\beta$ -proton): ~6.2 ppm (multiplet)
  - NH: broad signal, variable position

<sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the four carbons of the pyrrole ring and one for the nitrile carbon.

- Typical Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$ :
  - C5: ~122 ppm
  - C4: ~112 ppm
  - C3: ~115 ppm
  - C2: ~109 ppm

- CN: ~117 ppm

## Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanopyrrole is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration.

- Characteristic Absorption:
  - C≡N stretch: 2220-2240  $\text{cm}^{-1}$ <sup>[9]</sup>
  - N-H stretch: A broad band around 3300-3500  $\text{cm}^{-1}$

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M<sup>+</sup>): m/z = 92
- Key Fragmentation: Loss of HCN (m/z = 27) from the molecular ion is a characteristic fragmentation pathway for nitriles.

## Reactivity and Applications in Drug Development

2-Cyanopyrrole is a versatile building block in organic synthesis, primarily owing to the reactivity of the pyrrole ring and the cyano group.

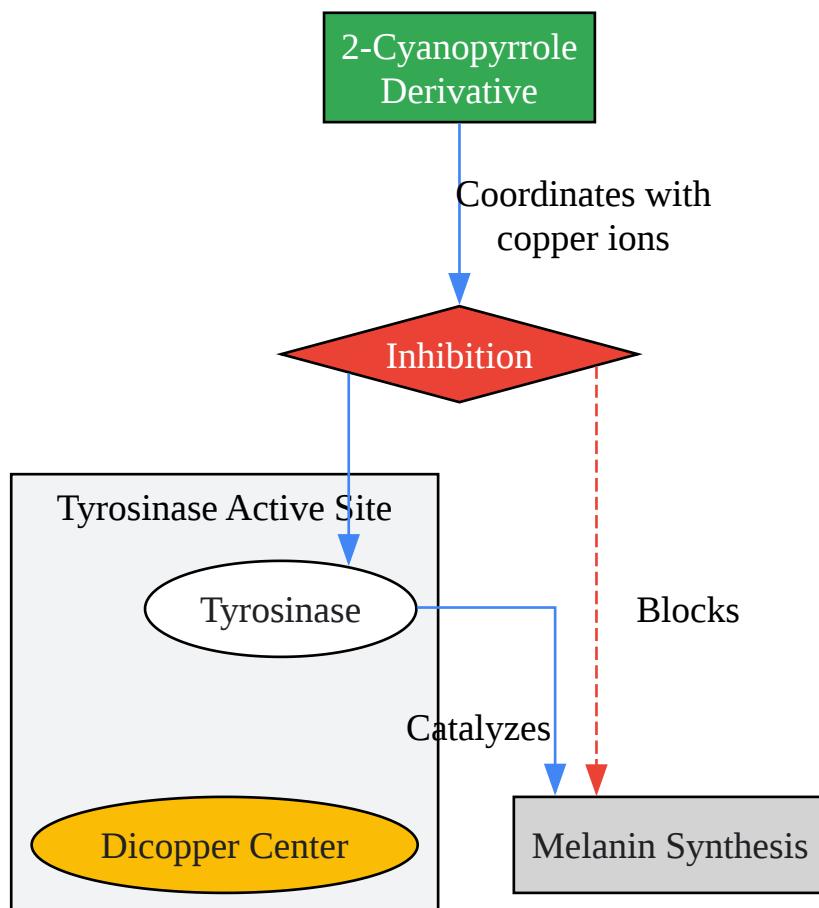
## Chemical Reactivity

- N-Substitution: The nitrogen atom of the pyrrole ring can be alkylated or acylated under appropriate basic conditions.
- Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack, with the position of substitution directed by the existing cyano group.
- Reactions of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

## Applications in Medicinal Chemistry

Pyrrole and its derivatives are prominent scaffolds in a multitude of biologically active compounds and pharmaceuticals.[10] The 2-cyanopyrrole moiety has been incorporated into molecules with a range of therapeutic activities.

- Tyrosinase Inhibitors: Derivatives of 2-cyanopyrrole have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[11][12] These compounds have potential applications in cosmetics and for the treatment of hyperpigmentation disorders. The inhibitory mechanism is suggested to involve coordination of the cyano group with the copper ions in the active site of the enzyme.[11]



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